2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
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Overview
Description
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a trichloroethyl group, and a naphthylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trichloro-1-(1-naphthylamino)ethanol. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.
Substitution: The naphthylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzoic acid.
Reduction: Formation of 2-methoxy-N-[2,2-dichloro-1-(1-naphthylamino)ethyl]benzamide.
Substitution: Formation of derivatives with different substituents on the naphthylamino group.
Scientific Research Applications
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trichloroethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-[2,2,2-trichloro-1-(3-naphthylamino)ethyl]benzamide
- 2-Methoxy-N-[2,2,2-trichloro-1-(4-chloro-phenyl)thioureido]ethylbenzamide
- 4-Methoxy-N-[2,2,2-trichloro-1-phenylamino-ethyl]benzamide
Uniqueness
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide is unique due to the presence of the 1-naphthylamino group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H17Cl3N2O2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-27-17-12-5-4-10-15(17)18(26)25-19(20(21,22)23)24-16-11-6-8-13-7-2-3-9-14(13)16/h2-12,19,24H,1H3,(H,25,26) |
InChI Key |
NLXIUIXMDLDORS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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